{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE
Overview
Description
{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a pyrrolidine moiety, and a chlorophenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method includes the reaction of hydrazine with a β-diketone to form the pyrazole core. The chlorophenoxy group is then introduced through a nucleophilic substitution reaction, where 2-chlorophenol reacts with an appropriate leaving group. Finally, the pyrrolidine moiety is attached via a condensation reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the pyrrolidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenoxy group or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents (e.g., ethanol, dichloromethane) and controlled temperatures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
{1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific proteins or receptors.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of {1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved. For instance, it may inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- {1-[(2-BROMOPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE
- {1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE
- {1-[(2-METHOXYPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE
Uniqueness
What sets {1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-5-YL}(1-PYRROLIDINYL)METHANONE apart from similar compounds is the presence of the chlorophenoxy group, which can influence its reactivity and binding affinity. This unique feature may enhance its effectiveness in certain applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-[(2-chlorophenoxy)methyl]pyrazol-3-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-5-1-2-6-14(12)21-11-19-13(7-8-17-19)15(20)18-9-3-4-10-18/h1-2,5-8H,3-4,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAQCKWFDCQWIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=NN2COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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